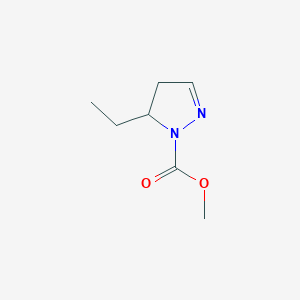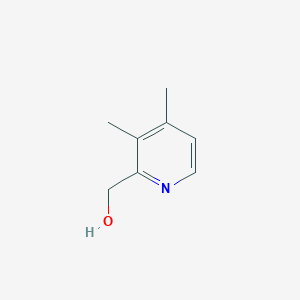
(3,4-Dimethylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylpyridin-2-yl)methanol, also known as DMPM, is an organic compound with the molecular formula C8H11NO. It belongs to the family of pyridine derivatives and is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of (3,4-Dimethylpyridin-2-yl)methanol is not fully understood. However, it is believed that (3,4-Dimethylpyridin-2-yl)methanol acts as a chelating agent and forms stable complexes with metal ions. These metal complexes can then interact with biological molecules such as enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have been shown to have various biochemical and physiological effects. For example, copper-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antimicrobial activity against various bacterial strains. Nickel-(3,4-Dimethylpyridin-2-yl)methanol complexes have been studied for their potential use as anticancer agents. Zinc-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antioxidant activity.
Advantages And Limitations For Lab Experiments
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have several advantages for lab experiments. They are stable, easy to synthesize, and can be easily characterized using various spectroscopic techniques. However, one limitation is that the metal complexes can be sensitive to air and moisture, which can affect their stability and activity.
Future Directions
There are several future directions for the study of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes. One area of research is the development of new metal complexes with improved catalytic, magnetic, and biological properties. Another area of research is the study of the interaction between metal complexes and biological molecules, which can lead to the development of new drugs and therapies. Additionally, the use of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes in environmental remediation and energy storage is an area of growing interest.
Conclusion
In conclusion, (3,4-Dimethylpyridin-2-yl)methanol is an important organic compound with unique properties that make it useful in scientific research. Its ability to form stable complexes with metal ions has led to its extensive study for its catalytic, magnetic, and biological properties. Further research in this area can lead to the development of new drugs, therapies, and technologies.
Synthesis Methods
The synthesis of (3,4-Dimethylpyridin-2-yl)methanol involves the reaction of 3,4-dimethylpyridine with formaldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the product can be improved by recrystallization.
Scientific Research Applications
(3,4-Dimethylpyridin-2-yl)methanol is widely used in scientific research due to its unique properties. It is an excellent ligand for metal ions and can form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been extensively studied for their catalytic, magnetic, and biological properties.
properties
CAS RN |
121638-25-3 |
|---|---|
Product Name |
(3,4-Dimethylpyridin-2-yl)methanol |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3,4-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-10)7(6)2/h3-4,10H,5H2,1-2H3 |
InChI Key |
NDTDGLBHBYOEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)CO)C |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)C |
synonyms |
2-Pyridinemethanol,3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






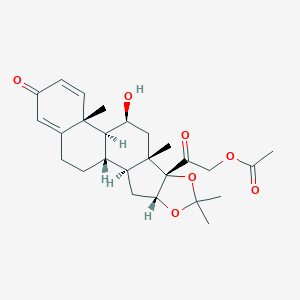


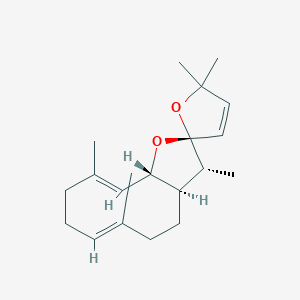
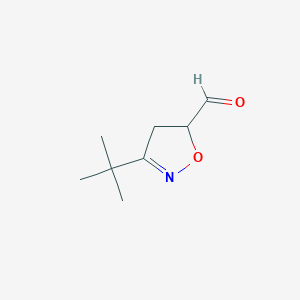


![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)


